molecular formula C15H13NO B13569733 4-([1,1'-Biphenyl]-4-yl)azetidin-2-one

4-([1,1'-Biphenyl]-4-yl)azetidin-2-one

Cat. No.: B13569733
M. Wt: 223.27 g/mol
InChI Key: MGZQXWLDGVWPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,1’-Biphenyl]-4-yl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition reaction between a biphenyl derivative and an azetidinone precursor. The reaction conditions often include the use of catalysts such as diethyl chlorophosphate .

Industrial Production Methods

Industrial production of 4-([1,1’-Biphenyl]-4-yl)azetidin-2-one may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions, particularly at the 4-position, can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted azetidinones, amine derivatives, and various functionalized biphenyl compounds .

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)azetidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,1’-Biphenyl]-4-yl)azetidin-2-one is unique due to its biphenyl moiety, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activity and stability .

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

4-(4-phenylphenyl)azetidin-2-one

InChI

InChI=1S/C15H13NO/c17-15-10-14(16-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,16,17)

InChI Key

MGZQXWLDGVWPRX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.